molecular formula C18H15N3O2 B3999598 11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione

11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione

Cat. No.: B3999598
M. Wt: 305.3 g/mol
InChI Key: MUOXIYDJUNICBE-UHFFFAOYSA-N
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Description

11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinazoline and indoline moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of palladium-catalyzed intramolecular amination of ortho-substituted anilines can lead to the formation of the indoline ring . Additionally, the quinazoline moiety can be synthesized through the reaction of anthranilic acid derivatives with isocyanates or other suitable reagents .

Industrial Production Methods

Industrial production of such complex spiro compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems, such as palladium or iridium catalysts, and the implementation of environmentally friendly solvents and reagents . The scalability of these reactions is crucial for industrial applications, and continuous flow chemistry techniques are often employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclization, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound .

Scientific Research Applications

11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione involves its interaction with specific molecular targets within biological systems. The compound’s structure allows it to bind to various receptors and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro derivatives and indoline-based molecules, such as spirooxindoles and spiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline] derivatives .

Uniqueness

What sets 11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione apart is its unique combination of quinazoline and indoline moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1'-prop-2-enylspiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-2-11-21-15-10-6-4-8-13(15)18(17(21)23)19-14-9-5-3-7-12(14)16(22)20-18/h2-10,19H,1,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOXIYDJUNICBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione
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11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione
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11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione
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11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione
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11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione
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11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione

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